molecular formula C12H8ClNO2 B1593991 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione CAS No. 4819-69-6

2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione

Cat. No. B1593991
CAS RN: 4819-69-6
M. Wt: 233.65 g/mol
InChI Key: TXNDRPKNOXQAAO-UHFFFAOYSA-N
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Description

“2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 4819-69-6 . It has a molecular weight of 233.65 . The IUPAC name for this compound is 2-(4-chloro-2-butynyl)-1H-isoindole-1,3(2H)-dione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,7-8H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 116-117 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Characterization

Isoindoline compounds, such as 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione, have been synthesized and characterized using techniques like FT-IR, UV–Vis, and X-ray crystallography. For example, Evecen et al. (2016) synthesized an isoindoline derivative and performed a detailed structural analysis using X-ray single-crystal determination and density functional theory (DFT) computations, revealing its potential as a nonlinear optical material due to its high hyperpolarizability values Evecen, Duru, Tanak, & Agar, 2016.

Optoelectronic Applications

Isoindoline derivatives have shown significant promise in optoelectronics. Mane et al. (2019) designed and synthesized novel acridin-isoindoline-1,3-dione derivatives, exploring their photophysical and thermal properties. These compounds demonstrated high thermal stability and potential as fluorescent materials, supported by DFT computational studies to evaluate their optical band gaps and frontier molecular orbital (FMO) energies Mane, Katagi, & Melavanki, 2019.

Catalytic and Green Chemistry Applications

Shabani et al. (2021) developed 2-aminoisoindoline-1,3-dione functionalized magnetic nanoparticles for the green synthesis of 4H-pyran derivatives, highlighting the environmental benefits and efficiency of this catalyst in facilitating reactions with excellent yields and easy separation using an external magnet Shabani, Heravi, Babazadeh, Ghasemi, Amini, & Robertson, 2021.

Analytical and Sensing Applications

Isoindoline derivatives have been explored for their pH-sensing applications due to their unique photophysical properties. Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives exhibiting solid-state fluorescence and positive solvatochromism, ideal for developing colorimetric pH sensors and logic gates Yan, Meng, Li, Ge, & Lu, 2017.

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage .

properties

IUPAC Name

2-(4-chlorobut-2-ynyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNDRPKNOXQAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964020
Record name 2-(4-Chlorobut-2-yn-1-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-2-butynyl)phthalimide

CAS RN

4819-69-6
Record name 4819-69-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorobut-2-yn-1-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-isoindole-1,3(2H)-dione (441 mg) in DMF (5 mL) were added potassium carbonate (829 mg) and 1,4-dichlorobut-2-yne (2.21 g) at room temperature. The reaction mixture was stirred at 80° C. for 5 hr. The reaction mixture was added to water at room temperature, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give the title compound (202 mg).
Quantity
441 mg
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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